molecular formula C15H14N2O2S B8108991 3-(2-Isopropylthiazol-4-yl)indolizine-1-carboxylic acid

3-(2-Isopropylthiazol-4-yl)indolizine-1-carboxylic acid

Cat. No.: B8108991
M. Wt: 286.4 g/mol
InChI Key: JWLIPFXIPFKUFF-UHFFFAOYSA-N
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Description

3-(2-Isopropylthiazol-4-yl)indolizine-1-carboxylic acid is a complex organic compound that features both indolizine and thiazole moieties Indolizine is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring, while thiazole is a five-membered ring containing both sulfur and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isopropylthiazol-4-yl)indolizine-1-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea under acidic conditions.

For the indolizine moiety, a common method is the Chichibabin synthesis, which involves the cyclization of pyridine derivatives. The final step involves coupling the thiazole and indolizine rings, often through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylic acid, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions are common.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.

Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer, due to its ability to inhibit specific enzymes and pathways.

Industry: In the materials science industry, it is used in the development of novel polymers and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(2-Isopropylthiazol-4-yl)indolizine-1-carboxylic acid exerts its effects is often related to its ability to interact with biological macromolecules. The indolizine moiety can intercalate into DNA, disrupting replication and transcription processes, while the thiazole ring can inhibit enzyme activity by binding to the active site. These interactions can lead to cell death in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

    Indolizine-1-carboxylic acid: Lacks the thiazole ring, making it less versatile in terms of biological activity.

    2-Isopropylthiazole: Lacks the indolizine moiety, limiting its ability to intercalate into DNA.

Uniqueness: 3-(2-Isopropylthiazol-4-yl)indolizine-1-carboxylic acid is unique due to the combination of the indolizine and thiazole rings, which confer a broad spectrum of biological activities and make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(2-propan-2-yl-1,3-thiazol-4-yl)indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9(2)14-16-11(8-20-14)13-7-10(15(18)19)12-5-3-4-6-17(12)13/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLIPFXIPFKUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C2=CC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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